3-(Benzyloxy)-4-bromopicolinaldehyde
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Overview
Description
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a phenylmethoxy group at the 3rd position, and a carboxaldehyde group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(phenylmethoxy)-2-pyridinecarboxaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the protection of the hydroxyl group in 3-hydroxy-2-pyridinecarboxaldehyde with a phenylmethoxy group, followed by bromination at the 4th position using NBS. The reaction conditions include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 4-azido-3-(phenylmethoxy)-2-pyridinecarboxaldehyde or 4-thiocyanato-3-(phenylmethoxy)-2-pyridinecarboxaldehyde.
Oxidation: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinemethanol.
Scientific Research Applications
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the phenylmethoxy group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxy-2-pyridinecarboxaldehyde: Lacks the phenylmethoxy group, which may affect its reactivity and applications.
4-Bromo-3-(phenylmethoxy)benzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
3-(Phenylmethoxy)-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is unique due to the combination of the bromine atom, phenylmethoxy group, and aldehyde functionality on the pyridine ring
Properties
Molecular Formula |
C13H10BrNO2 |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-3-phenylmethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-16)13(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MAVMBTVSQOJDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2C=O)Br |
Origin of Product |
United States |
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